1-(2,5-Difluorobenzyl)-4-iodo-1H-pyrazole
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Overview
Description
1-(2,5-Difluorobenzyl)-4-iodo-1H-pyrazole is an organic compound that features a pyrazole ring substituted with a 2,5-difluorobenzyl group and an iodine atom
Preparation Methods
The synthesis of 1-(2,5-Difluorobenzyl)-4-iodo-1H-pyrazole typically involves multiple steps, starting with the preparation of the 2,5-difluorobenzyl precursor. One common method involves the Miyaura borylation reaction followed by a Suzuki coupling reaction to introduce the 2,5-difluorobenzyl group . The pyrazole ring is then formed through cyclization reactions, and the iodine atom is introduced via halogenation reactions under controlled conditions . Industrial production methods may involve similar steps but are optimized for larger scale synthesis and higher yields.
Chemical Reactions Analysis
1-(2,5-Difluorobenzyl)-4-iodo-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.
Coupling Reactions: The 2,5-difluorobenzyl group can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,5-Difluorobenzyl)-4-iodo-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of kinase inhibitors and other enzyme inhibitors.
Material Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Studies: It is used in the study of biological pathways and molecular interactions due to its ability to interact with specific proteins and enzymes.
Mechanism of Action
The mechanism of action of 1-(2,5-Difluorobenzyl)-4-iodo-1H-pyrazole involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting downstream biological pathways. This interaction is often mediated by the pyrazole ring and the 2,5-difluorobenzyl group, which provide specificity and affinity for the target molecules .
Comparison with Similar Compounds
1-(2,5-Difluorobenzyl)-4-iodo-1H-pyrazole can be compared with other similar compounds, such as:
1-(2,5-Difluorobenzyl)piperazine: This compound also features a 2,5-difluorobenzyl group but has a piperazine ring instead of a pyrazole ring.
2,5-Difluorobenzyl alcohol: This compound lacks the pyrazole ring and iodine atom, making it less complex but useful in different chemical reactions.
The uniqueness of this compound lies in its combination of the pyrazole ring, 2,5-difluorobenzyl group, and iodine atom, which confer distinct chemical properties and reactivity.
Properties
IUPAC Name |
1-[(2,5-difluorophenyl)methyl]-4-iodopyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2IN2/c11-8-1-2-10(12)7(3-8)5-15-6-9(13)4-14-15/h1-4,6H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXZGVFCWZQSYQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CN2C=C(C=N2)I)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2IN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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